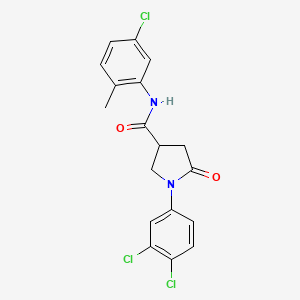
N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with chlorinated phenyl groups, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions: The introduction of the chlorinated phenyl groups is achieved through nucleophilic aromatic substitution reactions. This involves reacting the pyrrolidine intermediate with chlorinated benzene derivatives under specific conditions, such as the presence of a base and a suitable solvent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Industry: It can be used in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorinated phenyl groups and the pyrrolidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives and chlorinated aromatic compounds.
Similar Compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorinated phenyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15Cl3N2O2 |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15Cl3N2O2/c1-10-2-3-12(19)7-16(10)22-18(25)11-6-17(24)23(9-11)13-4-5-14(20)15(21)8-13/h2-5,7-8,11H,6,9H2,1H3,(H,22,25) |
InChI Key |
LHWWBTGRQYBZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11516292.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11516293.png)

![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11516303.png)
![N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11516306.png)
![1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11516309.png)
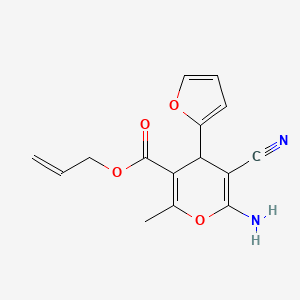
![4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516313.png)
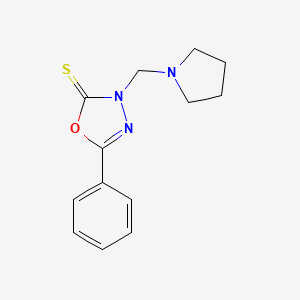
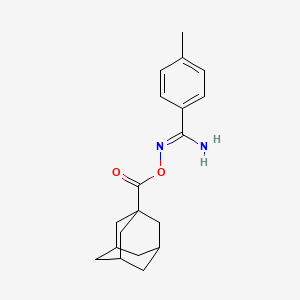
![4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11516329.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11516340.png)
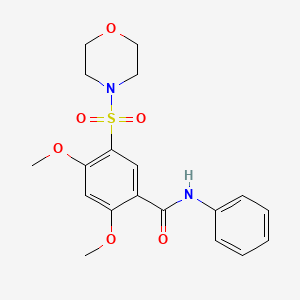
![2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11516350.png)
